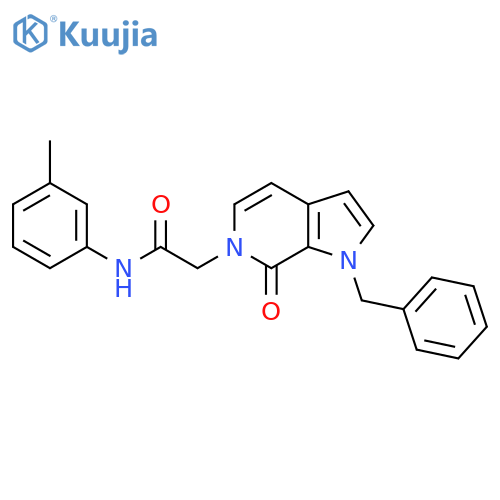

Cas no 1286709-58-7 (2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide)

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide

- AKOS021886850

- 1286709-58-7

- 2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide

- F3407-5075

- 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(m-tolyl)acetamide

- 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide

- 2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide

-

- インチ: 1S/C23H21N3O2/c1-17-6-5-9-20(14-17)24-21(27)16-26-13-11-19-10-12-25(22(19)23(26)28)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,27)

- InChIKey: GQBGTVRRRIEGMW-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(C=CN1CC(NC1C=CC=C(C)C=1)=O)C=CN2CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 371.16337692g/mol

- どういたいしつりょう: 371.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 599

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 54.3Ų

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-5075-5mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-10mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-4mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-2mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-2μmol |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-20μmol |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 90%+ | 20μl |

$79.0 | 2023-05-22 | |

| Life Chemicals | F3407-5075-3mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-20mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 90%+ | 20mg |

$99.0 | 2023-05-22 | |

| Life Chemicals | F3407-5075-15mg |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3407-5075-5μmol |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |

1286709-58-7 | 5μmol |

$63.0 | 2023-09-10 |

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamideに関する追加情報

2-{1-Benzyl-7-Oxo-1H,6H,7H-Pyrrolo[2,3-c]Pyridin-6-Yl}-N-(3-Methylphenyl)Acetamide: A Comprehensive Overview

The compound with CAS No. 1286709-58-7, known as 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrrolopyridine core substituted with a benzyl group and an acetamide moiety attached to a methyl-substituted phenyl ring. The pyrrolo[2,3-c]pyridine framework is a key structural element that contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the benzyl group in this compound suggests potential for enhanced stability and bioavailability, while the acetamide moiety may play a role in modulating pharmacokinetic properties. The methylphenyl substituent further adds complexity to the molecule's interactions with biological systems.

One of the most intriguing aspects of this compound is its ability to act as a scaffold for further chemical modifications. Researchers have explored the synthesis of analogs by varying the substituents on the pyrrolopyridine ring and the acetamide group. These modifications have led to compounds with improved potency against various therapeutic targets, including protein kinases and other enzymes involved in disease pathways.

The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyrrolopyridine core through cyclization reactions and subsequent functionalization to introduce the desired substituents. The use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry has significantly streamlined the production process, making it more efficient and scalable.

In terms of biological activity, this compound has shown promise in preclinical studies as a modulator of cellular signaling pathways. Its ability to inhibit specific kinases makes it a candidate for the treatment of conditions such as cancer and inflammatory diseases. Additionally, its structural features suggest potential for use in developing new generations of antibiotics or antiviral agents.

The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with its targets. Docking studies have revealed that the benzyl group plays a critical role in stabilizing interactions within enzyme active sites, while the acetamide moiety contributes to hydrogen bonding networks that enhance binding affinity.

Looking ahead, ongoing research aims to optimize this compound's pharmacokinetic profile through targeted chemical modifications. Efforts are also underway to explore its potential as a building block for more complex molecular architectures that could address unmet medical needs.

1286709-58-7 (2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo2,3-cpyridin-6-yl}-N-(3-methylphenyl)acetamide) 関連製品

- 4550-93-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)

- 1805407-10-6(2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid)

- 358-37-2(N-Butyl 1,1,2,2-Tetrafluoroethyl Ether)

- 868732-30-3(7-Bromo-3,3-dimethyl-chroman-4-one)

- 131540-81-3(1-(1-benzothiophen-3-yl)piperazine)

- 1806463-65-9(4-Methyl-3-(2-oxopropyl)thiophenol)

- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)

- 2034381-35-4(3-1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl-3H,4H-thieno3,2-d1,2,3triazin-4-one)

- 1261560-53-5(2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol)

- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)